Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculosis and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom instead of iodine and exhibit different reactivity and biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H8IN3O2 |
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Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3 |
InChI Key |
JIYHYCJHJADTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=NC2=N1)I |
Origin of Product |
United States |
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